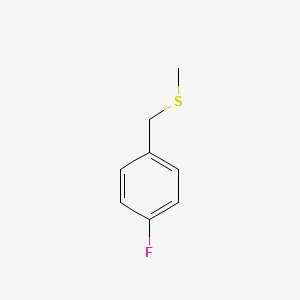

4-Fluorobenzyl methyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVVFBQVYNPXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285034 | |

| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-85-9 | |

| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Fluorobenzyl Methyl Sulfide and Its Analogs

Established Synthetic Pathways for 4-Fluorobenzyl Methyl Sulfide (B99878)

The construction of the C-S bond in 4-Fluorobenzyl methyl sulfide is typically achieved through well-established nucleophilic substitution reactions, offering reliable and high-yielding routes. Modular strategies have also been developed to allow for greater structural diversity.

Approaches Involving 4-Fluorobenzyl Halides with Sulfur Nucleophiles

The most direct and common method for the synthesis of this compound involves the reaction of a 4-fluorobenzyl halide with a methyl sulfide nucleophile. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

In this approach, 4-fluorobenzyl chloride or 4-fluorobenzyl bromide serves as the electrophile. The sulfur nucleophile is typically sodium thiomethoxide (NaSMe) or can be generated in situ by treating methanethiol (B179389) (CH₃SH) with a base such as sodium hydroxide. The thiolate anion (CH₃S⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group to form the desired sulfide.

Key Features of the Reaction:

Substrates : 4-fluorobenzyl chloride, 4-fluorobenzyl bromide.

Nucleophiles : Sodium thiomethoxide, methanethiol/base.

Solvents : Polar aprotic solvents like dimethylformamide (DMF), acetone, or ethanol (B145695) are commonly used to facilitate the reaction.

Reaction Conditions : The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate.

This method is highly efficient due to the enhanced reactivity of the benzylic halide and the strong nucleophilicity of the thiolate anion. libretexts.org Over-alkylation to form a sulfonium (B1226848) salt can be a side reaction but is generally minimized by controlling the stoichiometry of the reactants. libretexts.org

| Electrophile | Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Fluorobenzyl chloride | Sodium thiomethoxide | Ethanol | Reflux | This compound |

| Benzyl bromide | Sodium thiophenoxide | DMF | Room Temp | Benzyl phenyl sulfide |

Modular Synthetic Routes for Diversified 4-Fluorobenzyl Sulfide Scaffolds

Modular synthesis allows for the rapid generation of a library of compounds by systematically varying the building blocks. For 4-fluorobenzyl sulfide analogs, this means having methods to easily change the aromatic ring or the group attached to the sulfur atom.

One such approach is the use of multi-component reactions, like the Ugi four-component reaction, which can bring together different fragments in a single step to create complex molecular scaffolds. nih.gov While not a direct synthesis of this compound itself, these methods are invaluable for creating analogs with diverse functionalities. For example, a modular synthesis could involve reacting a variable benzyl amine, an isocyanide, a carboxylic acid, and a thiol-containing component to generate a diverse library of sulfide-containing peptidomimetics. nih.gov

Another modular strategy involves cross-coupling reactions. For instance, aryl or benzyl halides can be coupled with a variety of thiols in the presence of a suitable catalyst, often based on copper or palladium. This allows for the "sulfur" component of the molecule to be easily varied.

Chemical Transformations and Functionalization of the Sulfide Moiety

The sulfide group in this compound is a versatile functional handle that can undergo various chemical transformations, most notably oxidation to sulfoxides and sulfones.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic chemistry, yielding sulfoxides and sulfones, which are important compounds in their own right. researchgate.net The selective oxidation of this compound can be controlled by the choice of oxidant and reaction conditions.

Oxidation to Sulfoxide (B87167) : To achieve selective oxidation to the sulfoxide, milder oxidizing agents or a stoichiometric amount of a stronger oxidant are used. Common reagents include hydrogen peroxide (H₂O₂) in acetic acid, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. mdpi.com A practical and environmentally friendly method involves using H₂O₂ in glacial acetic acid, which provides excellent yields of sulfoxides with high selectivity. mdpi.com N-Fluorobenzenesulfonimide (NFSI) has also been developed as an oxidant where controlling the stoichiometry allows for selective formation of the sulfoxide. rsc.org

Oxidation to Sulfone : For complete oxidation to the sulfone, stronger oxidizing agents or an excess of the oxidant are employed. Reagents like potassium permanganate (B83412) (KMnO₄), excess m-CPBA, or H₂O₂ with a catalyst are effective. organic-chemistry.org The use of two equivalents of NFSI can directly yield the sulfone from the sulfide. rsc.org

The control between these two oxidation states is crucial as sulfoxides and sulfones have distinct chemical and physical properties.

| Starting Material | Oxidizing Agent (Equivalents) | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Alkyl/Aryl Sulfide | H₂O₂ (excess) | Glacial Acetic Acid, RT | Sulfoxide | mdpi.com |

| Alkyl/Aryl Sulfide | NFSI (1 equiv.) | H₂O, RT | Sulfoxide | rsc.org |

| Alkyl/Aryl Sulfide | NFSI (2 equiv.) | H₂O, RT | Sulfone | rsc.org |

| Benzyl Phenyl Sulfide | NaBrO₃ | Ionic Liquid [bmim]Br, RT | Sulfoxide | researchgate.net |

Reductive Pathways of Sulfur-Fluorine Systems

While oxidation is more common, the reduction of sulfoxides and sulfones back to the parent sulfide is also a possible transformation. This can be achieved using various reducing agents. For example, sulfoxides can be deoxygenated using reagents like oxalyl chloride.

In the context of sulfur-fluorine systems, the stability of the C-F bond is a key consideration. Under most reductive conditions aimed at the sulfur center, the aryl fluoride (B91410) bond remains intact. However, specific reagents or catalytic systems can potentially affect the C-F bond. The metabolism of organic sulfur compounds in biological systems involves complex redox pathways, including transsulfuration and the production of hydrogen sulfide, which highlights the diverse redox chemistry of sulfur. nih.gov

Elucidation of Reaction Mechanisms in 4-Fluorobenzyl Sulfide Synthesis and Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of this compound from 4-fluorobenzyl halide and a thiolate nucleophile proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism . libretexts.org

Key mechanistic features of the SN2 reaction include:

Concerted Process : The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org

Backside Attack : The nucleophile (CH₃S⁻) attacks the carbon atom from the side opposite to the leaving group (halide). ucsd.edu This leads to an inversion of stereochemical configuration if the carbon is a chiral center.

Transition State : The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. youtube.com

Kinetics : The reaction rate is dependent on the concentration of both the substrate (4-fluorobenzyl halide) and the nucleophile, exhibiting second-order kinetics. libretexts.org

The mechanism for the oxidation of the sulfide involves the nucleophilic sulfur atom attacking an electrophilic oxygen atom of the oxidizing agent. For instance, with a peroxy acid like m-CPBA, the sulfur's lone pair attacks the outer oxygen of the peroxy group, leading to the transfer of an oxygen atom to the sulfur and the formation of a sulfoxide. The second oxidation to the sulfone proceeds via a similar mechanism, with the sulfoxide acting as the nucleophile. Mechanistic studies on the oxidation of benzyl alcohol have utilized Hammett analysis to probe the electronic effects of substituents on the reaction rate, providing insights into the nature of the transition state. acs.org These types of studies can also illuminate the oxidation of benzyl sulfides.

Nucleophilic Substitution Mechanisms in Alkylation Processes

The formation of this compound and its analogs through alkylation processes is predominantly governed by nucleophilic substitution reactions. In these reactions, a nucleophile, typically a sulfur-based species such as the methanethiolate (B1210775) anion (CH₃S⁻), displaces a leaving group on the 4-fluorobenzyl moiety. The two primary mechanisms for nucleophilic substitution are the Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) pathways.

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This concerted mechanism leads to an inversion of stereochemistry at the carbon center. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For primary benzylic halides like 4-fluorobenzyl chloride, the Sₙ2 pathway is generally favored due to the relatively unhindered nature of the benzylic carbon, which allows for backside attack by the nucleophile. libretexts.orglibretexts.org

Conversely, the Sₙ1 mechanism is a two-step process that involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is then followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com While primary benzylic carbocations are less stable than their secondary or tertiary counterparts, they can be stabilized by resonance with the adjacent benzene (B151609) ring. Therefore, under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile, an Sₙ1 pathway may compete with the Sₙ2 mechanism. libretexts.orglibretexts.org

The choice between the Sₙ1 and Sₙ2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.orglibretexts.org For the synthesis of this compound from a 4-fluorobenzyl halide and a methylthiolate source, the use of a strong nucleophile (e.g., sodium methanethiolate) and a polar aprotic solvent would strongly favor the Sₙ2 mechanism.

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms in the Synthesis of this compound

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |

| Substrate | Tertiary > Secondary > Primary benzylic | Primary > Secondary > Tertiary benzylic |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻) |

| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

Radical Reaction Pathways in Fluoroalkylation

While nucleophilic substitution is the most common route to this compound, radical reaction pathways offer alternative strategies for the formation of C-F and C-S bonds in related systems. Radical fluoroalkylation reactions involve the generation of a fluoroalkyl radical, which can then react with a suitable substrate.

One potential, though less direct, radical approach to a fluorinated benzyl sulfide could involve the radical fluorination of a pre-existing benzyl methyl sulfide. For instance, direct fluorination of benzylic C-H bonds can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under photocatalytic conditions. rsc.org This process involves the generation of a benzyl radical through hydrogen atom abstraction, followed by trapping of the radical by the fluorine source. rsc.org Applying this to benzyl methyl sulfide could potentially yield this compound, although selectivity for the para position would be a significant challenge.

Another relevant radical process is desulfurizing difluorination. In this type of reaction, a benzyl sulfide bearing an electron-withdrawing group can be treated with a reagent like iodine pentafluoride (IF₅) to yield a gem-difluoro compound. organic-chemistry.org While this reaction does not produce the target molecule, it demonstrates a radical pathway involving the cleavage of a C-S bond and the formation of C-F bonds at the benzylic position.

The generation of benzylic radicals for subsequent reactions can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis. rsc.org These radicals can then participate in reactions that could potentially lead to the formation of fluorinated benzyl sulfides, although such specific examples for this compound are not extensively documented.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. escholarship.org Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states and intermediates of both nucleophilic substitution and radical reactions, providing valuable insights into the energetics and feasibility of different pathways.

For the nucleophilic substitution reaction to form this compound, computational studies could be used to:

Calculate the activation energies for the Sₙ1 and Sₙ2 pathways, thereby predicting the dominant mechanism under various reaction conditions.

Model the effect of the fluorine substituent on the reaction rate and mechanism.

Investigate the role of the solvent in stabilizing intermediates and transition states.

In the context of radical reactions, computational methods can help to:

Determine the bond dissociation energies of C-H and C-S bonds to predict the site of radical formation.

Model the transition states for radical addition and substitution reactions.

Predict the regioselectivity of radical fluorination reactions.

Advanced Reagent Development in Fluorinated Sulfide Chemistry

Application of Sulfur-Based Organofluorine Reagents in Synthesis

The development of novel reagents has been a driving force in the advancement of organofluorine chemistry. Sulfur-based organofluorine reagents are particularly noteworthy for their versatility in introducing fluorine and fluoroalkyl groups into organic molecules. These reagents can participate in nucleophilic, electrophilic, and radical reactions.

While not directly used in the synthesis of this compound from non-fluorinated precursors in a single step, these reagents are crucial in the broader context of synthesizing fluorinated sulfides. For instance, electrophilic fluorinating agents containing sulfur, such as N-fluorobenzenesulfonimide (NFSI), are widely used to introduce fluorine into molecules. rsc.org

Furthermore, reagents for trifluoromethylthiolation, such as trifluoromethanesulfenamide, allow for the direct introduction of the SCF₃ group, which is a common motif in medicinal chemistry. Although this does not directly yield this compound, it highlights the importance of sulfur-based reagents in the synthesis of fluorinated organosulfur compounds.

Catalytic Strategies for the Formation of Fluorinated Benzyl Sulfides

Transition metal catalysis offers powerful and efficient methods for the formation of C-S bonds, which are often tolerant of a wide range of functional groups, including fluorine substituents. Palladium and rhodium-based catalysts have been particularly successful in this area.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the formation of benzyl sulfides, palladium catalysts can promote the coupling of benzyl halides or their derivatives with thiols or their surrogates. For example, a palladium catalyst derived from Pd(dba)₂ and NiXantPhos has been shown to efficiently catalyze the debenzylative synthesis of diaryl sulfides from aryl benzyl sulfides and aryl bromides. organic-chemistry.org This type of catalytic system could potentially be adapted for the synthesis of fluorinated benzyl sulfides.

Rhodium complexes have also emerged as effective catalysts for the formation of organosulfur compounds. These catalysts can activate the S-S bond of disulfides, allowing for the transfer of the organothio group to various organic substrates. nih.govmdpi.com This approach avoids the use of odorous thiols and often proceeds under mild conditions. nih.gov A rhodium-catalyzed reaction between a 4-fluorobenzyl electrophile and dimethyl disulfide could be a viable route to this compound.

Table 2: Examples of Catalytic Systems for C-S Bond Formation

| Catalyst System | Reactants | Product Type |

| Pd(dba)₂ / NiXantPhos | Aryl benzyl sulfide + Aryl bromide | Diaryl sulfide |

| Rhodium complexes | Disulfides + Organic electrophiles | Organosulfur compounds |

| Copper catalysts | Organoborons + Thiosulfonates | Aryl and alkenyl sulfides |

Advanced Spectroscopic and Structural Characterization of 4 Fluorobenzyl Methyl Sulfide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-Fluorobenzyl methyl sulfide (B99878) provides a clear map of the proton environments within the molecule. The spectrum is characterized by three distinct sets of signals corresponding to the methyl, benzyl (B1604629), and aromatic protons.

Aromatic Protons: The para-substitution on the benzene (B151609) ring results in a symmetrical pattern, often referred to as an AA'BB' system. These protons typically appear as two distinct multiplets in the downfield region of the spectrum, approximately between δ 7.0 and 7.3 ppm. The protons ortho to the fluorine atom (H-2, H-6) are coupled to the fluorine, resulting in a doublet of doublets. The protons meta to the fluorine (H-3, H-5) are also coupled to their adjacent aromatic protons, appearing as another doublet of doublets.

Benzylic Protons (-CH₂S-): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and are not coupled to any other protons. Therefore, they give rise to a sharp singlet. Due to the deshielding effect of the adjacent sulfur atom and the aromatic ring, this signal is typically observed around δ 3.6 ppm. chemicalbook.com

Methyl Protons (-SCH₃): The three protons of the methyl group are also equivalent and appear as a distinct singlet. This signal is found in the upfield region of the spectrum, typically around δ 2.0 ppm, reflecting the shielding environment of the methyl group attached to the sulfur atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-Fluorobenzyl Methyl Sulfide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~7.2 - 7.3 | Doublet of Doublets (dd) |

| Aromatic (H-3, H-5) | ~7.0 - 7.1 | Doublet of Doublets (dd) |

| Benzylic (-CH₂S-) | ~3.6 | Singlet (s) |

| Methyl (-SCH₃) | ~2.0 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons: The spectrum shows four signals for the six aromatic carbons due to the molecule's symmetry. The carbon atom directly bonded to the fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling (¹JCF) and its chemical shift is significantly influenced by the high electronegativity of fluorine, appearing far downfield. The other aromatic carbons (C-1, C-2/C-6, C-3/C-5) also show smaller couplings to the fluorine atom.

Benzylic Carbon (-CH₂S-): The signal for the benzylic carbon is typically found in the range of δ 35-45 ppm.

Methyl Carbon (-SCH₃): The methyl carbon is the most shielded carbon in the molecule and therefore appears furthest upfield, typically around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-SCH₃) | ~15 |

| Benzylic (-CH₂S-) | ~39 |

| Aromatic (C-3, C-5) | ~115 (d, ²JCF) |

| Aromatic (C-2, C-6) | ~130 (d, ³JCF) |

| Aromatic (C-1) | ~134 (d, ⁴JCF) |

| Aromatic (C-4) | ~162 (d, ¹JCF) |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the C-F bond. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of δ -110 to -120 ppm relative to a standard such as CFCl₃. colorado.edu This specific shift can be influenced by solvent and other molecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (156.22 g/mol ).

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-S bond, leading to the formation of the highly stable 4-fluorobenzyl cation at m/z 109. This is often the base peak in the spectrum.

Loss of a Methyl Radical: Cleavage of the S-CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to an ion at m/z 141.

Formation of Tropylium Ion: The 4-fluorobenzyl cation (m/z 109) can be a precursor to a fluorotropylium ion through rearrangement.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 156 | [C₈H₉FS]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation (often the base peak) |

| 141 | [C₇H₆FS]⁺ | [M - CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond produces a very strong and prominent absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. This is a key diagnostic peak for the presence of the fluorine atom.

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the 800-600 cm⁻¹ range. Its identification can sometimes be challenging due to its low intensity and the presence of other bands in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600, 1500 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-S Stretch | 800 - 600 | Weak |

X-ray Crystallography and Solid-State Structural Investigations of Related Compounds

Studies on compounds containing the 4-fluorobenzyl moiety, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b] colorado.edursc.orghmdb.cathiadiazole researchgate.net and methyl 1-(4-fluorobenzyl)-4-methoxy-5-oxopyrrolidine-3-carboxylate researchgate.net, have characterized the geometry of this group. In these structures, the C-F bond length is typically around 1.36 Å. The aromatic ring generally maintains its expected planar geometry. The crystal packing of such compounds often reveals various non-covalent interactions, including C-H···F, C-H···O, and π–π stacking interactions, which organize the molecules into a supramolecular network. researchgate.net These findings suggest that this compound would likely exhibit similar structural features and participate in comparable intermolecular forces in the solid state.

Analysis of Supramolecular Self-Assembly and Noncovalent Interactions

The supramolecular architecture of this compound derivatives is significantly influenced by a variety of noncovalent interactions. In the crystalline state, these interactions cooperatively establish a well-defined, three-dimensional network. A notable example is the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, where weak hydrogen bonds, chalcogen bonds, and other unorthodox nonbonded contacts play a pivotal role in the supramolecular self-assembly researchgate.net.

The following table summarizes the key noncovalent interactions observed in the crystal structure of the aforementioned this compound derivative.

| Interaction Type | Description | Role in Supramolecular Assembly |

| Weak Hydrogen Bonds | Involve C-H donors with N and S acceptors. | Stabilization of the crystal structure. |

| Chalcogen Bonds | Interactions involving the sulfur atom (e.g., S···N). | Contributes to the formation of the supramolecular network. |

| Unorthodox Contacts | Includes F···π and S···C(π) interactions. | Enhances the stability of the crystalline assembly. |

This table illustrates the variety of noncovalent interactions that direct the supramolecular self-assembly in derivatives of this compound.

Conformational Studies in the Crystalline State

Conformational analysis of this compound derivatives in the crystalline state reveals the preferred spatial arrangement of the constituent molecular fragments. X-ray diffraction studies provide precise data on dihedral angles, which describe the rotational conformation around single bonds.

In the case of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the central triazole ring exhibits specific orientations relative to the appended aromatic rings. The dihedral angle between the triazole ring and the 4-fluorophenyl ring is 75.81° researchgate.net. This significant twist indicates a non-planar relationship between these two rings in the solid state.

Furthermore, the orientation of the other substituents provides a comprehensive picture of the molecule's conformation. The 4-chlorophenyl ring is oriented at a near-right angle (88.79°) to the central triazole ring, while the thiophene ring is positioned at an angle of 31.14° with respect to the triazole ring researchgate.net. This specific arrangement highlights the conformational preferences that arise from the cumulative effects of steric hindrance and stabilizing noncovalent interactions within the crystal lattice.

The table below presents the key dihedral angles that define the conformation of this this compound derivative in its crystalline form.

| Molecular Fragments | Dihedral Angle (°) | Significance |

| Triazole Ring and 4-Fluorophenyl Ring | 75.81 | Indicates a significant rotational offset between these two rings. |

| Triazole Ring and 4-Chlorophenyl Ring | 88.79 | A nearly perpendicular arrangement, minimizing steric interactions. |

| Triazole Ring and Thiophene Ring | 31.14 | A moderate twist, influencing the overall molecular shape. |

This table quantifies the rotational relationships between key planar fragments within a derivative of this compound, as determined by single-crystal X-ray diffraction.

Theoretical Chemistry and Computational Modeling of 4 Fluorobenzyl Methyl Sulfide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-fluorobenzyl methyl sulfide (B99878). These methods, particularly those grounded in density functional theory, offer a powerful lens through which to view the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of organic sulfur compounds. While specific DFT studies on the reactions of 4-fluorobenzyl methyl sulfide are not extensively documented, the pyrolysis of analogous compounds such as allyl benzyl (B1604629) sulfide has been theoretically examined using DFT at the B3LYP/6-31G(d) level of theory scribd.com. Such studies typically explore potential reaction pathways, like concerted mechanisms versus multi-step radical processes scribd.com.

For this compound, a similar DFT approach could be employed to investigate its thermal decomposition. A plausible reaction to study would be the retro-ene pyrolysis, which for a related compound, allyl benzyl sulfide, was shown to proceed via a concerted mechanism through a six-centered cyclic transition state to form propene and thiobenzaldehyde scribd.com. By applying this methodology to this compound, one could predict the analogous products, which would likely be propene and 4-fluorothiobenzaldehyde, and calculate the associated activation energies and reaction thermodynamics.

The choice of functional and basis set is critical in these calculations. The B3LYP functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules scribd.com. The 6-31G(d) basis set, or larger sets, would be appropriate for capturing the electronic details of the atoms involved, including the sulfur and fluorine atoms. Natural Bond Orbital (NBO) analysis could further be used to understand the charge distribution at various points along the reaction coordinate, providing insight into the electronic rearrangements during the reaction scribd.com.

Computational Prediction of Reaction Intermediates and Transition States

A significant strength of quantum chemical calculations is their ability to predict the geometries and energies of transient species like reaction intermediates and transition states. For the hypothetical pyrolysis of this compound, DFT calculations can be used to locate the transition state structure on the potential energy surface. The transition state is characterized by being a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

In the study of allyl benzyl sulfide pyrolysis, the geometry of the six-centered transition state was fully optimized, and its structure revealed the bond-breaking and bond-forming processes occurring in concert scribd.com. For this compound, a similar computational search for the transition state of a retro-ene reaction would be performed. The calculated activation energy from the energy difference between the reactant and the transition state is a key parameter for predicting the reaction rate. For allyl benzyl sulfide, the calculated activation energy for a concerted mechanism was found to be significantly lower than that for a radical mechanism, indicating the former is the more likely pathway scribd.com.

The following table illustrates the kind of data that can be obtained from such DFT calculations for a hypothetical concerted pyrolysis reaction of this compound, based on analogous studies.

| Parameter | Reactant (this compound) | Transition State | Products (Propene + 4-Fluorothiobenzaldehyde) |

| Relative Energy (kJ/mol) | 0 | Ea (Calculated) | ΔHrxn (Calculated) |

| Key Bond Distances (Å) | C-S, S-C, C-H (initial) | C-S (breaking), S-C (breaking), C-H (breaking), C-C (forming), S-H (forming) | C=C, S=C, C-H (final) |

| Imaginary Frequency (cm⁻¹) | 0 | 1 (negative value) | 0 |

Note: This table is illustrative and based on the principles of transition state theory and DFT calculations as applied to similar molecules.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics simulations offer insights into the dynamic behavior and conformational flexibility of this compound.

Studies on Conformational Preferences and Flexibility

The conformational landscape of benzyl derivatives is influenced by a delicate balance of steric and electronic effects. A computational study on a series of benzyl derivatives, including the structurally similar benzylthiol (C₆H₅-CH₂SH), utilized Quantum Theory of Atoms in Molecules (QTAIM) analysis on B3LYP/6-311++G(2d,2p) electron densities to investigate these preferences nih.govacs.org. The study revealed that the preference for a perpendicular or gauche conformation is often related to minimizing steric repulsion between the substituent's heteroatom and the nearest hydrogen atoms on the aromatic ring nih.govacs.org.

For this compound, the key conformational flexibility would arise from the rotation around the C(aryl)-C(methylene) and C(methylene)-S bonds. The dihedral angle between the phenyl ring and the C-S-C plane would define the major conformers. Based on analogous systems, it is likely that the lowest energy conformation would not be perfectly planar, but rather a gauche or perpendicular arrangement to alleviate steric strain nih.govacs.org. The presence of the 4-fluoro substituent is not expected to introduce significant steric hindrance itself, but it will influence the electronic properties of the aromatic ring, which in turn can have subtle effects on the conformational energetics.

A systematic conformational search using computational methods would involve rotating the key dihedral angles and calculating the relative energies of the resulting structures. The results of such a search could be summarized in a potential energy surface plot, illustrating the energy minima corresponding to stable conformers and the energy barriers to interconversion.

Analysis of Bonding and Intermolecular Interactions

The non-covalent interactions involving this compound are crucial for understanding its behavior in condensed phases and its potential for forming supramolecular assemblies. The presence of both a fluorine atom and a sulfur atom provides opportunities for a range of weak interactions.

Weak Hydrogen and Chalcogen Bonds in Supramolecular Assemblies

In the solid state, the crystal packing of molecules containing the 4-fluorobenzyl moiety can be stabilized by a network of weak intermolecular interactions. These can include weak C-H···F hydrogen bonds and, given the presence of the sulfur atom, potential chalcogen bonds. Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic center.

The following table summarizes the potential intermolecular interactions involving this compound.

| Interaction Type | Donor | Acceptor | Description |

| Weak Hydrogen Bond | C-H (aromatic, methyl, methylene) | F | The electronegative fluorine atom can act as a weak acceptor for hydrogen atoms from neighboring molecules. |

| Weak Hydrogen Bond | C-H (aromatic, methyl, methylene) | S | The sulfur atom can also act as a weak hydrogen bond acceptor. |

| Chalcogen Bond | S | Electronegative atom or π-system | The sulfur atom can act as an electrophilic center, interacting with electron-rich regions of adjacent molecules. |

| π-π Stacking | 4-fluorophenyl ring | 4-fluorophenyl ring | The aromatic rings can stack, contributing to the stability of the crystal lattice through dispersion forces. |

F···π and S···C(π) Interactions

In the computational analysis of this compound, significant non-covalent interactions that contribute to its conformational stability and potential intermolecular associations are the fluorine-π (F···π) and sulfur-π [S···C(π)] interactions. These interactions, while weak, play a crucial role in determining the three-dimensional structure and reactivity of molecules.

The F···π interaction in this compound involves the fluorine atom on the benzyl ring and the π-system of an adjacent aromatic ring or even an intramolecular interaction with its own phenyl ring. Theoretical studies on fluorinated aromatic compounds have shown that the nature of the F···π interaction can be either attractive or repulsive, depending on the electronic environment. researchgate.net The interaction is generally understood to be governed by electrostatic and dispersion forces. In cases where the π-system is electron-deficient, an attractive interaction with the electron-rich fluorine atom is more likely. researchgate.net Conversely, an electron-rich π-system might lead to a repulsive interaction. The fluorination of an aromatic ring is known to alter the electrostatics of the ring, which can, in turn, influence cation-π interactions and other non-covalent forces. nih.govnih.gov

The S···C(π) interaction involves the sulfur atom of the methyl sulfide group and the carbon atoms of the aromatic π-system. The sulfur atom in a sulfide can act as a nucleophilic center and can interact favorably with the electrophilic regions of a π-system. Studies on dimethyl sulfide (DMS) and its fluorinated analogue (FDMS) with benzene (B151609) have revealed that the electrostatic potential around the sulfur atom is crucial in determining the nature of its interaction with an aromatic ring. researchgate.net Electronegative substituents on the methyl group can significantly alter the molecular electrostatic potential around the sulfur, thereby influencing the interaction mode. researchgate.net Generally, S···π interactions are considered a type of chalcogen bond, which is a directional non-covalent interaction.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often employed to characterize these weak interactions. researchgate.net Analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index, and Natural Bond Orbital (NBO) analysis help in quantifying and visualizing these interactions, providing insights into bond critical points, electron density sharing, and orbital interactions.

Table 1: General Characteristics of F···π and S···C(π) Interactions

| Interaction | Nature | Contributing Forces | Typical Interaction Energy (kcal/mol) |

| F···π | Can be attractive or repulsive | Electrostatics, Dispersion | 0.5 - 2.5 |

| S···C(π) | Generally attractive | Electrostatics, Dispersion, Charge Transfer | 1.0 - 5.0 |

Note: The interaction energies are typical ranges and can vary significantly based on the specific molecular environment and computational method used.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.commdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

In a typical MEP map:

Red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are susceptible to nucleophilic attack.

Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map would reveal key features of its reactivity. The fluorine atom, being highly electronegative, would create a region of negative potential (red or orange) around it. The sulfur atom of the methyl sulfide group, with its lone pairs of electrons, would also be expected to be a region of negative electrostatic potential, making it a likely site for interaction with electrophiles.

Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue or green), with the hydrogen atoms of the methylene (B1212753) bridge also likely being in a positive potential region. The π-system of the aromatic ring can show both negative potential (above and below the ring) and positive potential (around the edges), influencing how it interacts with other molecules. The presence of the electron-withdrawing fluorine atom would likely modulate the electrostatic potential of the aromatic ring, making the π-face less negative than in unsubstituted benzene.

Computational studies have shown that MEP can be a versatile indicator of substituent effects in chemical reactions. rsc.org The MEP shift caused by a functional group on a benzene ring can be a strong predictor of its electronic behavior. rsc.org Therefore, the MEP map of this compound provides a detailed picture of its electronic landscape, offering insights into its non-covalent interaction capabilities and reactive sites.

Table 2: Predicted Molecular Electrostatic Potential Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Fluorine Atom | Negative (Red/Orange) | Site for electrophilic attack/interaction |

| Sulfur Atom | Negative (Red/Orange) | Site for electrophilic attack/interaction |

| Aromatic Ring (π-face) | Negative to Neutral (Yellow/Green) | Can interact with electrophiles or cations |

| Aromatic Ring (edge) | Positive (Green/Blue) | Can interact with nucleophiles |

| Methyl/Methylene Hydrogens | Positive (Blue/Green) | Potential sites for hydrogen bonding |

Exploration of Biological and Pharmacological Relevance of 4 Fluorobenzyl Methyl Sulfide Containing Structures

The 4-Fluorobenzyl Moiety as a Pharmacophoric Group in Compound Design

The 4-fluorobenzyl group is a recognized pharmacophore in the design of bioactive compounds, contributing favorably to molecular interactions with biological targets. The introduction of a fluorine atom to the benzyl (B1604629) ring can significantly alter a molecule's properties, including its metabolic stability and binding affinity. For instance, in the development of cholesterol absorption inhibitors, the strategic placement of fluorine atoms was used to enhance metabolic stability and in vivo potency. This highlights the rational design approach of incorporating fluorine to improve pharmacokinetic profiles.

In the context of enzyme inhibition, the 4-fluorobenzyl moiety has been identified as a key feature for potent inhibitors of tyrosinase, an enzyme involved in hyperpigmentation disorders. Studies have shown that compounds bearing a 4-fluorobenzylpiperazine fragment can act as competitive inhibitors of tyrosinase, with some derivatives exhibiting significantly higher activity than the reference compound, kojic acid. nih.gov For example, the competitive inhibitor [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone demonstrated an IC50 value of 0.18 μM, approximately 100-fold more active than kojic acid (IC50=17.76 μM). nih.gov

Furthermore, the 4-fluorobenzyl group has been utilized in the design of inhibitors for other enzymes, such as thrombin, where its presence in a hydrophobic pocket can lead to a five-fold improvement in inhibitory activity compared to the non-fluorinated benzyl derivative. The strategic placement of fluorine can also influence non-covalent interactions within the active site, such as stacking interactions with aromatic residues like phenylalanine, thereby enhancing binding affinity. The ability of fluorine to modulate pKa, lipophilicity, and metabolic stability makes the 4-fluorobenzyl moiety a valuable component in the medicinal chemist's toolkit for designing targeted and effective therapeutic agents. mdpi.com

Derivatives as Bioactive Agents and Molecular Probes

Derivatives of 4-fluorobenzyl methyl sulfide (B99878) have been synthesized and evaluated for a variety of biological activities, underscoring the versatility of this chemical scaffold. These investigations have spanned areas from cardiovascular and neurological protection to antimicrobial and insecticidal applications.

Hydrogen sulfide (H₂S) is recognized as an important endogenous gasotransmitter with various physiological roles, including anti-inflammatory and cytoprotective effects. ekb.eg Consequently, the development of H₂S donor molecules is a promising therapeutic strategy. ekb.eg Certain derivatives containing the 4-fluorobenzyl moiety have been investigated for their potential to release H₂S.

One such example is Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC), which has been studied for its neuroprotective effects in the context of ischemic stroke. nih.govnih.gov Research has shown that MTC can reduce cerebral ischemia-reperfusion injury and decrease the expression of proinflammatory factors in a rat model. nih.gov The proposed mechanism involves the inhibition of over-activation of the TREK-1 channel. nih.gov Furthermore, MTC treatment has been associated with a reduction in pro-apoptotic proteins like Bax and Bim, and an increase in the anti-apoptotic protein Bcl-2. nih.gov

The design of H₂S donors often involves creating hybrid molecules that combine an H₂S-releasing moiety with another pharmacologically active scaffold. nih.gov The goal is to develop donors that release H₂S slowly and in a controlled manner, as rapid release can be detrimental. nih.gov The development of fluorogenic H₂S donors, which release a fluorescent reporter along with H₂S, represents a significant advancement, allowing for the real-time tracking of H₂S delivery in biological systems. rsc.orgresearchgate.net

The dopamine transporter (DAT) is a key protein in regulating dopamine levels in the brain and is a target for both therapeutic drugs and substances of abuse. mdpi.com Structure-activity relationship (SAR) studies have explored a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines as atypical DAT inhibitors. nih.gov Within these series, both sulfide and sulfoxide (B87167) analogs have been evaluated.

Generally, sulfide analogs have demonstrated higher affinity for DAT compared to their corresponding sulfoxide counterparts. nih.govacs.org For instance, the sulfide analogue of one compound (3a) showed a DAT Kᵢ of 37.8 ± 8.72 nM, whereas the sulfoxide (3b) had a Kᵢ of 230 ± 40.5 nM. nih.gov However, a significant drawback of the sulfide analogs is their metabolic instability. nih.gov The aforementioned sulfide 3a had a half-life of only 14 minutes in rat liver microsomes, while the sulfoxide 3b was much more stable with a half-life of 126 minutes. nih.gov This difference in metabolic stability has led to a greater focus on the development of sulfoxide derivatives. nih.gov

The subtle difference of a single oxygen atom between the sulfide and sulfoxide can lead to what is known as an "activity cliff," where a minor structural change results in a drastic change in biological activity. mdpi.com Molecular dynamics simulations suggest that sulfoxide-substituted analogs tend to attract more water into the DAT binding pocket and promote an inward-facing conformation of the transporter, which is not observed with the sulfide analogs. mdpi.com

| Compound | DAT Kᵢ (nM) | Metabolic Half-life (min) in rat liver microsomes |

| Sulfide Analog (3a) | 37.8 ± 8.72 | 14 |

| Sulfoxide Analog (3b) | 230 ± 40.5 | 126 |

This table presents a comparison of a sulfide and its corresponding sulfoxide analog in terms of their binding affinity to the dopamine transporter (DAT) and their metabolic stability.

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant bacteria. nih.gov Sulfur-containing compounds have historically shown promise in this field. researchgate.netnih.gov Thioether derivatives incorporating the 4-fluorobenzyl moiety have been among the structures investigated for their potential antibacterial activity.

Research into fluorobenzoylthiosemicarbazides, which are precursors to some thioether derivatives, has shown that the antibacterial response is highly dependent on the substitution pattern. nih.gov While a direct and comprehensive body of research on the antimicrobial properties specifically of 4-fluorobenzyl methyl sulfide is not extensively detailed in the provided context, related structures containing sulfur and fluorine have been a focus. For example, some dithiocarbamic esters and their corresponding 1,3-dithiolium salts, which are sulfur-containing flavonoids, have demonstrated good inhibitory properties against both Gram-positive and Gram-negative bacteria. nih.gov

The synthesis of N-[5-(fluorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinylquinolone derivatives has been undertaken to create potential antibacterial agents. researchgate.net This highlights the strategy of combining a fluorobenzylthio moiety with other known antibacterial scaffolds like quinolones. researchgate.net The antimicrobial activity of sulfur-containing compounds is often attributed to their ability to interact with key bacterial enzymes or disrupt cellular processes.

Sulfur-containing compounds are well-represented in the field of agrochemicals, with over 30% of modern pesticides containing at least one sulfur atom. nih.gov These compounds are found in fungicides, herbicides, and insecticides. nih.gov The introduction of a sulfur atom can modulate the biological activity and physical properties of a molecule, making it a valuable strategy in the design of new crop-protection agents. nih.gov

While specific studies on the insecticidal activity of this compound were not found, research on related sulfur-containing meta-amide compounds has demonstrated their potential as insecticides. semanticscholar.orgresearchgate.net In one study, a series of novel m-diamide compounds containing sulfur derivatives were designed and synthesized. semanticscholar.org The insecticidal activity of these compounds was evaluated against various pests, including Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). semanticscholar.org

The results indicated that the biological activity was significantly influenced by the oxidation state of the sulfur atom. For P. xylostella, the order of larvicidal activity was sulfone > thioether > sulfoxide. semanticscholar.org For instance, the sulfone-containing compound C-3 maintained 100% inhibition at a concentration of 12.5 mg·L⁻¹, while the thioether C-1 required a higher concentration of 200 mg·L⁻¹ for the same effect. semanticscholar.orgresearchgate.net This suggests that oxidation of the sulfide to a sulfone can enhance insecticidal potency against certain pests. semanticscholar.org

| Sulfur Moiety | Insecticidal Activity against P. xylostella (Concentration for 100% inhibition) | Insecticidal Activity against A. craccivora (% mortality at 500 mg·L⁻¹) |

| Thioether (C-1) | 200 mg·L⁻¹ | 47.25% |

| Sulfoxide (C-2) | 200 mg·L⁻¹ (60% inhibition) | 75.00% |

| Sulfone (C-3) | 12.5 mg·L⁻¹ | 74.07% |

This table summarizes the insecticidal activities of related sulfur-containing meta-amide compounds, demonstrating the influence of the sulfur oxidation state.

Preliminary structure-activity relationship analysis of other diacylhydrazine derivatives has also indicated that the presence of a 4-fluorophenyl group can have a positive influence on insecticidal activity. nih.gov

Structural Activity Relationship (SAR) Studies for Fluorinated Benzyl Sulfide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. gardp.org For fluorinated benzyl sulfide derivatives, SAR studies have been crucial in optimizing properties such as target affinity, selectivity, and metabolic stability.

In the context of DAT inhibitors, SAR studies on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have provided key insights. nih.gov As previously mentioned, the oxidation state of the sulfur atom is a critical determinant of both DAT affinity and metabolic stability, with sulfides generally showing higher affinity but lower stability than sulfoxides. nih.gov Further modifications, such as the replacement of a piperazine moiety with an aminopiperidine or a piperidine amine, have been explored to improve metabolic stability while maintaining high DAT affinity. nih.gov

The position of the fluorine atom on the benzyl ring can also significantly impact biological activity. researchgate.net In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, it was found that an electron-withdrawing group at the C(4)-position of the N-benzyl group was beneficial for binding to DAT. nih.gov This led to the identification of analogs with high DAT affinity and significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET). nih.gov

SAR studies have also been applied to the development of tyrosinase inhibitors containing the 4-fluorobenzylpiperazine moiety. nih.gov These studies have explored the effects of various substituents on the aromatic ring, revealing that the introduction of a nitro group in the para position resulted in the most active inhibitor in a mono-substituted series. nih.gov

Analytical Chemistry Method Development for 4 Fluorobenzyl Methyl Sulfide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 4-Fluorobenzyl methyl sulfide (B99878) from starting materials, byproducts, and degradation products, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 4-Fluorobenzyl methyl sulfide. A reverse-phase HPLC method is generally suitable for this compound due to its moderate polarity. The presence of the fluorinated aromatic ring allows for strong UV absorbance, making UV detection a highly effective quantification method.

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a suitable method can be developed based on methods for structurally similar compounds, such as other benzyl (B1604629) sulfides and fluorinated aromatic molecules. chromatographyonline.comsielc.com A C18 column is a common choice for the stationary phase, providing a nonpolar surface for interaction. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The ratio of these solvents can be optimized to achieve the desired retention time and separation efficiency.

Derivatization techniques can be employed to enhance detection for sulfides that lack a strong chromophore. google.com For instance, reaction with N-halogeno-N-metal arylsulfonamidates can produce derivatives with strong UV or fluorescence signals, significantly lowering the limits of detection. google.com

Below is a hypothetical, yet representative, set of HPLC conditions that could serve as a starting point for method development for this compound.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, silica (B1680970) gel plates are a suitable stationary phase. dpi.qld.gov.auacs.org The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

A mobile phase of intermediate polarity, such as a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, would likely provide good separation. The spots can be visualized under UV light at 254 nm due to the aromatic ring. acs.orgakjournals.com For enhanced visualization, staining with a reagent like potassium permanganate (B83412) or p-anisaldehyde can be used, which reacts with the sulfide moiety. orgsyn.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.

Table 2: Representative TLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |

| Visualization | UV light (254 nm) |

| Chamber | Saturated with mobile phase vapor |

Spectrophotometric Methods in Related Analytical Applications

UV-Visible spectrophotometry can be a valuable tool for the quantification of this compound, provided it is the only absorbing species in the sample matrix or after chromatographic separation. Aromatic compounds and sulfides are known to absorb UV radiation. mbari.orgnist.gov The benzene (B151609) ring in this compound is expected to exhibit characteristic absorption bands in the UV region, likely around 250-270 nm.

The presence of the sulfur atom and the fluorine atom may cause a slight shift in the absorption maximum (λmax) and the molar absorptivity compared to unsubstituted benzyl methyl sulfide. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

While direct UV spectrophotometry is simple and rapid, its application to complex mixtures can be limited by interferences from other UV-absorbing compounds. mbari.org In such cases, spectrophotometric detection is often coupled with a separation technique like HPLC for accurate quantification. rsc.org Indirect spectrophotometric methods have also been developed for the determination of sulfides, which involve a chemical reaction to produce a colored product that can be measured in the visible region. nih.govresearchgate.net

Radiolabeling Strategies for Tracer Development

Radiolabeling this compound to create a tracer molecule can enable in vivo imaging studies, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), and facilitate metabolism and biodistribution studies. rsc.org

Several strategies can be considered for introducing a radionuclide into the this compound structure:

Fluorine-18 (¹⁸F) Labeling: Given the presence of a fluorine atom in the parent molecule, isotopic exchange or, more likely, de novo synthesis using [¹⁸F]fluoride would be a viable strategy. researchgate.net This could involve the reaction of a suitable precursor, such as a benzyl bromide or triflate derivative, with [¹⁸F]fluoride.

Carbon-11 (¹¹C) Labeling: The methyl group on the sulfur atom is a prime target for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate. google.com This would involve the synthesis of the corresponding demethylated precursor, 4-fluorobenzyl thiol, followed by reaction with the ¹¹C-methylating agent.

Radioiodine Labeling: While not a direct analogue, methods for radioiodinating similar structures, such as benzyl disulfides, could be adapted. nih.gov This might involve the introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) onto the aromatic ring via electrophilic substitution or a precursor-based approach.

The choice of radionuclide will depend on the intended application, considering factors like half-life, emission characteristics, and the availability of the radioisotope and synthetic precursors. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluorobenzyl methyl sulfide, and what analytical methods validate its purity?

- Synthesis : The compound is synthesized via nucleophilic substitution, where 4-fluorobenzyl bromide reacts with sodium methanethiolate in anhydrous solvents like THF or DMF under inert conditions. Propargyl alcohol derivatives or sulfide precursors are also used in multi-step protocols .

- Validation : Thin-layer chromatography (TLC) monitors reaction progress (Rf ~0.3–0.5 in hexane/ethyl acetate systems). Post-synthesis, purity is confirmed using - and -NMR (e.g., δ~2.1 ppm for SCH, δ~4.3 ppm for CHS), FTIR (S-C stretch at ~650–700 cm), and mass spectrometry (m/z ~170 for [M+H]) .

Q. How should recrystallization be optimized to obtain high-purity 4-FBnSMe for crystallographic studies?

- Method : Use mixed-solvent systems (e.g., dichloromethane/hexane) with slow evaporation at 4°C. For X-ray diffraction, crystals are grown via vapor diffusion, ensuring minimal impurities. Anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms are critical for structural validation .

Q. What protocols ensure reproducibility in synthesizing 4-FBnSMe for catalytic applications?

- Design : Document solvent dryness (e.g., molecular sieves for THF), stoichiometric ratios (1:1.1 for 4-fluorobenzyl bromide:NaSMe), and inert atmosphere (N/Ar). Include TLC retention factors and NMR reference spectra in supplementary materials .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorobenzyl group influence reactivity in diastereoselective Pauson-Khand reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom enhances electrophilicity at the benzyl carbon, facilitating coordination with cobalt catalysts. Steric hindrance from the benzyl group directs cyclopentenone formation with >90% diastereomeric ratios (dr). Reaction optimization involves adjusting CO pressure (1–3 atm) and catalyst loading (5–10 mol%) .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

- Analysis : Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns. For example, unexpected splitting may arise from residual solvents or rotamers. Use dynamic NMR at variable temperatures (e.g., 25–60°C) to confirm conformational exchange .

Q. What strategies mitigate byproduct formation in large-scale synthesis of 4-FBnSMe?

- Optimization : Employ HPLC (C18 column, acetonitrile/water gradient) to detect sulfoxide or disulfide byproducts. Adjust reaction pH (neutral to slightly basic) and reduce oxygen exposure to minimize oxidation. Kinetic studies (e.g., time-resolved FTIR) identify optimal quenching points .

Experimental Design & Data Analysis

Q. How should researchers design controls to assess 4-FBnSMe’s stability under catalytic conditions?

- Protocol : Include blank reactions (no catalyst), stability tests under varying temperatures (25–80°C), and exposure to light/moisture. Monitor degradation via GC-MS or -NMR to quantify fluorinated breakdown products .

Q. What statistical approaches address variability in reaction yields across batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.